4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran
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Overview
Description
4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a 3-chloro-2-methylpropoxy substituent attached to the fourth carbon of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-methylpropanol with tetrahydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, in dichloromethane at ambient temperature . Another method includes the use of cerium ammonium nitrate to couple aldehydes with 3-buten-1-ol, resulting in the formation of chlorotetrahydropyran derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom, used as a protecting group for alcohols.
2-(4-Bromophenoxy)tetrahydropyran: Used as a pharmaceutical intermediate.
[4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Studied for its potential biological activity.
Uniqueness
4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Biological Activity
4-(3-Chloro-2-methylpropoxy)tetrahydro-2H-pyran is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. The tetrahydropyran scaffold has been associated with various pharmacological properties, including antitumor, antibacterial, and antioxidant effects.
The compound features a tetrahydropyran ring, which is known for its ability to interact with biological targets through various mechanisms. The presence of the 3-chloro-2-methylpropoxy substituent may influence its biological activity by enhancing solubility or modifying receptor interactions.
Antitumor Activity
Research indicates that derivatives of the tetrahydropyran scaffold exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that certain 4H-pyran derivatives inhibit the proliferation of HCT-116 colorectal cancer cells by targeting cyclin-dependent kinase 2 (CDK2). This inhibition is achieved through downregulation of CDK2 protein levels and activation of apoptotic pathways involving caspase-3 .
Table 1: Cytotoxic Effects of Tetrahydropyran Derivatives on HCT-116 Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
4g | 75.1 | CDK2 Inhibition, Apoptosis |
4j | 85.88 | CDK2 Inhibition, Apoptosis |
Control (Ampicillin) | N/A | N/A |
Antibacterial Activity
In addition to antitumor properties, 4H-pyran derivatives have shown promising antibacterial activity against various Gram-positive bacteria. Compounds such as 4g and 4j demonstrated lower IC50 values compared to standard antibiotics like ampicillin, indicating their potential as effective antibacterial agents .
Table 2: Antibacterial Activity of Selected Compounds
Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
---|---|---|
4g | <10 µg/mL | Staphylococcus aureus |
4j | <10 µg/mL | Streptococcus pneumoniae |
Antioxidant Activity
The antioxidant capacity of these compounds has also been evaluated using DPPH scavenging assays. Compounds 4g and 4j exhibited strong reducing power, comparable to that of established antioxidants like BHT (Butylated Hydroxytoluene) .
Table 3: Antioxidant Activity Comparison
Compound | EC50 (mM) | Comparison with BHT |
---|---|---|
4g | 0.072 | Comparable |
4j | 0.074 | Comparable |
BHT | 0.089 | Reference |
The mechanisms underlying the biological activities of tetrahydropyran derivatives include:
- CDK2 Inhibition : By interacting with the ATP-binding site of CDK2, these compounds can impede cell cycle progression in cancer cells.
- Induction of Apoptosis : Enhanced expression and activity of caspase-3 lead to programmed cell death in malignant cells.
- Antimicrobial Action : The structural features allow for disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of multiple tetrahydropyran derivatives in vitro against human colorectal cancer cells. The results indicated that modifications to the pyran scaffold significantly influenced both cytotoxicity and selectivity towards cancerous cells over normal cells .
Properties
Molecular Formula |
C9H17ClO2 |
---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
4-(3-chloro-2-methylpropoxy)oxane |
InChI |
InChI=1S/C9H17ClO2/c1-8(6-10)7-12-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3 |
InChI Key |
JGXCVVOICNUFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1CCOCC1)CCl |
Origin of Product |
United States |
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